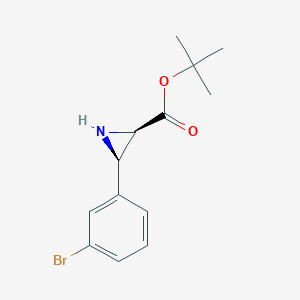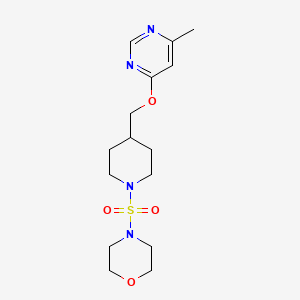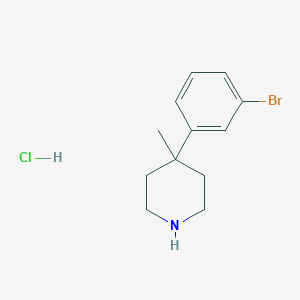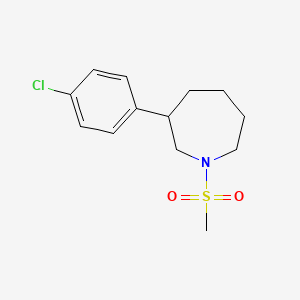
(2R)-4-Cyclopropyl-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Cyclopropyl-2-methylbutanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Cyclopropyl-2-methylbutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2-methylbutanoic acid, using a cyclopropylating agent like diazomethane. The reaction typically requires a catalyst, such as rhodium or copper, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Cyclopropyl-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions, where nucleophiles replace hydrogen atoms on the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
(2R)-4-Cyclopropyl-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-4-Cyclopropyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Methylbutanoic acid: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylacetic acid: Contains a cyclopropyl group but differs in the overall structure and functional groups.
Uniqueness
(2R)-4-Cyclopropyl-2-methylbutanoic acid is unique due to the presence of both a cyclopropyl group and a butanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
(2R)-4-cyclopropyl-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRROGJBGWHCF-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)
![2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2464453.png)
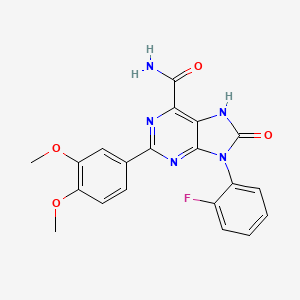
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)
![N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2464459.png)
